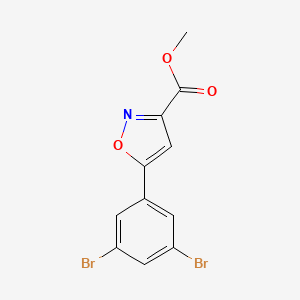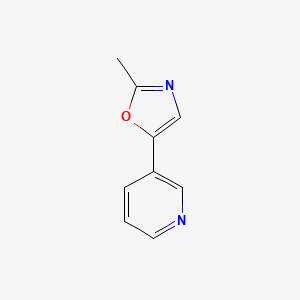
10-(4-(Dimethylamino)phenyl)-10H-phenothiazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(4-(Dimethylamino)phenyl)-10H-phenothiazine-2-carbonitrile is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the fields of medicine and chemistry. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, a phenothiazine core, and a carbonitrile group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(Dimethylamino)phenyl)-10H-phenothiazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine with sulfur.
Introduction of the Dimethylamino Group: The phenothiazine core is then reacted with 4-(dimethylamino)benzaldehyde under acidic conditions to introduce the dimethylamino group.
Addition of the Carbonitrile Group: Finally, the compound is treated with a cyanating agent such as cyanogen bromide to introduce the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
10-(4-(Dimethylamino)phenyl)-10H-phenothiazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenothiazine core.
Reduction: Reduced forms of the compound with hydrogenated groups.
Substitution: Substituted derivatives with various functional groups replacing the carbonitrile group.
科学的研究の応用
10-(4-(Dimethylamino)phenyl)-10H-phenothiazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 10-(4-(Dimethylamino)phenyl)-10H-phenothiazine-2-carbonitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenothiazine core can intercalate into biological membranes or DNA. The carbonitrile group may also play a role in the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
Phenothiazine: The parent compound with similar core structure but lacking the dimethylamino and carbonitrile groups.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic drug.
Thioridazine: Another phenothiazine derivative with antipsychotic properties.
特性
分子式 |
C21H17N3S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
10-[4-(dimethylamino)phenyl]phenothiazine-2-carbonitrile |
InChI |
InChI=1S/C21H17N3S/c1-23(2)16-8-10-17(11-9-16)24-18-5-3-4-6-20(18)25-21-12-7-15(14-22)13-19(21)24/h3-13H,1-2H3 |
InChIキー |
HGUKZYAQDNAEDA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


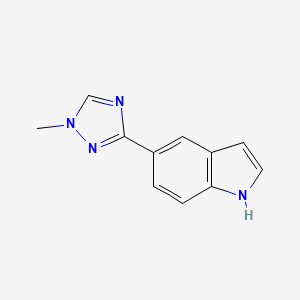
![(S)-2-[(S)-2-[[(Benzyloxy)carbonyl]amino]-3-methylbutanamido]-5-ureidopentanoic Acid](/img/structure/B13699487.png)

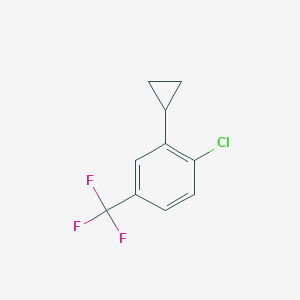
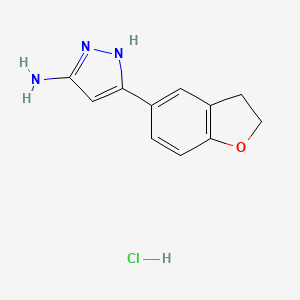
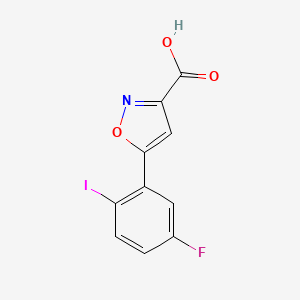

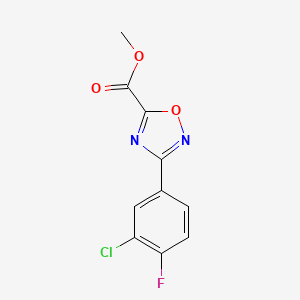
![N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B13699543.png)
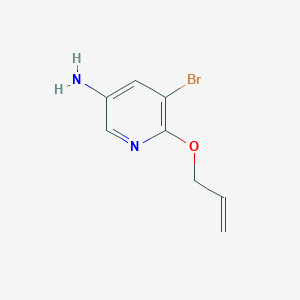
![2-Amino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine](/img/structure/B13699554.png)

